4-(Prop-2-ynamido)benzoic acid
Overview
Description
4-(Prop-2-ynamido)benzoic acid is an organic compound with the molecular formula C10H7NO3 and a molecular weight of 189.17 g/mol It is a derivative of benzoic acid, where the carboxyl group is substituted with a prop-2-ynamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-ynamido)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-aminobenzoic acid.
Acylation: The amino group of 4-aminobenzoic acid is acylated using prop-2-ynoic acid chloride in the presence of a base such as triethylamine. This reaction is carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol, to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of larger reactors, continuous flow systems, and automated purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-ynamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-ynamido group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
4-(Prop-2-ynamido)benzoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(Prop-2-ynamido)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The prop-2-ynamido group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in inflammation or cancer, modulating their activity and exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzoic acid: The parent compound from which 4-(Prop-2-ynamido)benzoic acid is derived.
4-(Prop-2-ynylamino)benzoic acid: A similar compound with a prop-2-ynylamino group instead of a prop-2-ynamido group.
4-(Prop-2-ynamido)phenylacetic acid: A compound with a similar structure but with an acetic acid moiety instead of a benzoic acid moiety.
Uniqueness
This compound is unique due to the presence of the prop-2-ynamido group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(prop-2-ynoylamino)benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c1-2-9(12)11-8-5-3-7(4-6-8)10(13)14/h1,3-6H,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZHUMVPNODZQJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)NC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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